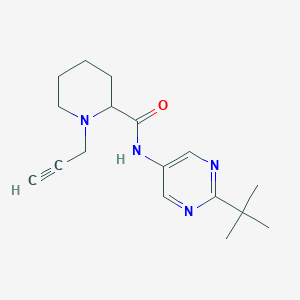
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as JNJ-1930942, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of neurological disorders.
Wirkmechanismus
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide works by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of cyclic nucleotide signaling pathways in the brain. By inhibiting PDE10A, N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide increases the levels of cyclic nucleotides, which in turn leads to increased signaling in the brain.
Biochemical and Physiological Effects:
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have significant effects on the central nervous system, including improvements in cognitive function, motor function, and behavioral symptoms in animal models of neurological disorders. It has also been shown to have anti-inflammatory effects and to modulate the activity of neurotransmitters such as dopamine and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is its specificity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One area of focus could be on developing more potent and selective inhibitors of PDE10A, which could have even greater therapeutic potential for neurological disorders. Another area of focus could be on studying the long-term effects of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide on the brain and on behavior, as well as its potential for use in combination with other drugs for the treatment of neurological disorders. Finally, research could also focus on developing new formulations of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide that could improve its solubility and bioavailability.
Synthesemethoden
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for this synthesis are pyrimidine-5-carboxylic acid and propargylamine. The reaction involves the formation of an amide bond between the pyrimidine and piperidine moieties, followed by the addition of a tert-butyl group to the pyrimidine ring. The final step involves the addition of a prop-2-yn-1-yl group to the piperidine ring.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-5-9-21-10-7-6-8-14(21)15(22)20-13-11-18-16(19-12-13)17(2,3)4/h1,11-12,14H,6-10H2,2-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARWZUQLROXTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C2CCCCN2CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

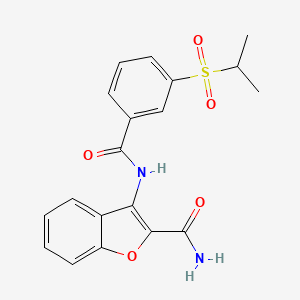
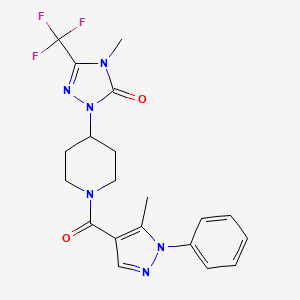
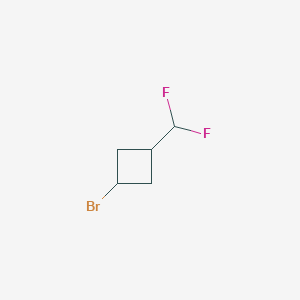
![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)
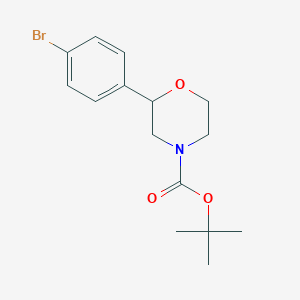
![Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2923010.png)
![2,6-difluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2923011.png)
![1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)


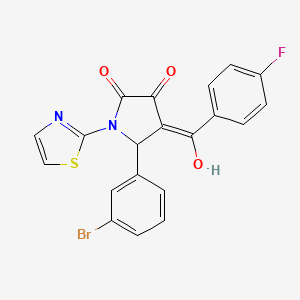
![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)
![N-(4-acetamidophenyl)-2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2923021.png)
![5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2923022.png)